molecular formula C8H11N3 B1506196 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 944901-77-3

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B1506196
CAS No.: 944901-77-3
M. Wt: 149.19 g/mol
InChI Key: YYZDYNSUOPWBRV-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This tetrahydropyridopyrimidine derivative is primarily valued as a key synthetic intermediate or a core building block in the design and synthesis of potential pharmaceutical compounds. Its structure is particularly relevant in the development of kinase inhibitors, which are a major focus in oncology research, and for agents targeting the central nervous system . The fused bicyclic ring system presents a privileged structure that can support binding to the active sites of various enzymes, facilitating the exploration of new therapeutic avenues for diseases such as cancer and neurological disorders . Researchers utilize this compound to create novel heterocyclic libraries for high-throughput screening and to optimize lead compounds by leveraging the strategic substitution on the pyrimidine and pyridine rings . The methyl group at the 4-position offers a site for further chemical modification, allowing for fine-tuning of the compound's physicochemical properties and biological activity. As with all materials of this nature, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDYNSUOPWBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717065
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-77-3
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation Strategies

The synthesis of the tetrahydropyrido[4,3-D]pyrimidine framework typically involves cyclization reactions starting from pyridine and pyrimidine derivatives or multicomponent reactions. The key approaches include:

  • Cyclization of Pyrimidine Precursors: The pyrido[4,3-D]pyrimidine nucleus is often formed by ring closure reactions involving substituted pyrimidine intermediates under acidic or basic conditions. For instance, treatment of appropriate aminopyrimidine derivatives with formamidine acetate in solvents like DMF at elevated temperatures (around 100°C) facilitates ring closure to generate the tetrahydropyrido-pyrimidine core.

  • Gewald Reaction-Based Synthesis: Although more common for thienopyrimidine analogs, the Gewald reaction involves the condensation of ketones with ethyl cyanoacetate and sulfur in the presence of amines (e.g., morpholine) under reflux conditions in ethanol. This method can be adapted for constructing bicyclic heterocycles related to pyrido[4,3-D]pyrimidines.

  • Multicomponent Reactions (MCRs): One-pot MCRs enable efficient assembly of the bicyclic core by condensing aldehydes, aminopyrimidines, and nitrile-containing compounds. Catalysts such as metal-organic frameworks (e.g., MIL-125(Ti)-N(CH2PO3H2)2) have been employed to promote these solvent-free condensations at moderate temperatures (around 100°C), yielding the desired tetrahydropyrido[4,3-D]pyrimidine derivatives with good efficiency.

After core formation, the introduction of the 4-methyl substituent and other functional groups is achieved through:

  • Nucleophilic Substitution: The 4-chloro derivative of the tetrahydropyrido[4,3-D]pyrimidine serves as a key intermediate for substitution reactions. For example, nucleophilic aromatic substitution with methyl nucleophiles or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can introduce the methyl group at position 4.

  • Catalytic Reduction: To achieve the tetrahydro state of the pyrido ring (positions 5,6,7,8), catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is applied to reduce the aromatic system selectively.

  • Acylation and Other Modifications: Acetylation and other electrophilic substitutions can be performed on the core to further diversify the compound.

Representative Synthetic Route Example

Step Reagents/Conditions Purpose Yield (%) Reference
1. Cyclization Aminopyrimidine derivative + formamidine acetate in DMF, 100°C Core ring closure 70–85
2. Nucleophilic substitution 4-chloro intermediate + methyl nucleophile or methylboronic acid, Pd catalyst, K2CO3, DMF, 80°C Introduction of 4-methyl group 75–85
3. Catalytic hydrogenation H2, Pd/C, ethanol, room temperature Saturation of pyrido ring 80–90
4. Purification Column chromatography (silica gel, EtOAc/hexane gradient) Isolation of pure product

Catalytic and Green Chemistry Approaches

Recent advances have explored the use of metal-organic frameworks as heterogeneous catalysts to improve reaction efficiency and sustainability:

  • MIL-125(Ti)-N(CH2PO3H2)2 Catalyst: This mesoporous catalyst has been used to facilitate solvent-free multicomponent condensations, enhancing yields (up to 90%) and reducing reaction times.

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates cyclization and substitution steps, improving yields and reducing side reactions.

Analytical and Characterization Techniques

Throughout the synthesis, characterization is essential to confirm structure and purity:

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Cyclization of pyrimidine precursors Aminopyrimidine + formamidine acetate, DMF, 100°C Direct core formation, well-established Requires high temperature 70–85
Multicomponent reactions with MOF catalysis Aldehydes + aminopyrimidine + nitrile + MIL-125(Ti)-N(CH2PO3H2)2, solvent-free, 100°C Green, efficient, high yield Catalyst preparation needed 80–90
Nucleophilic substitution on 4-chloro intermediate Pd catalyst, K2CO3, DMF, 80°C Selective functionalization Requires Pd catalyst 75–85
Catalytic hydrogenation H2, Pd/C, ethanol, RT Efficient ring saturation Sensitive to over-reduction 80–90

This comprehensive overview of the preparation methods for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine highlights the strategic combination of cyclization, substitution, and catalytic reduction steps. The use of advanced catalytic systems and multicomponent reactions enhances synthetic efficiency and sustainability. These methodologies are supported by detailed mechanistic insights and robust analytical characterization, ensuring the production of high-purity compounds suitable for further pharmacological exploration.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring in 4-Me-THPP undergoes nucleophilic and electrophilic substitutions, depending on reaction conditions and substituents.

Reaction Type Conditions/Reagents Products Yield Source
Nucleophilic Aromatic Substitution (SNAr)K2CO3, DMF, 80°C, with piperidin-4-one7-substituted derivatives (e.g., 3a,b )65–78%
Electrophilic SubstitutionEthyl cyanoacetate, sulfur, morpholine (Gewald reaction)Thieno-fused analogs (e.g., 4a,b )70–85%
  • The methyl group at position 4 directs electrophilic attacks to the electron-rich pyrimidine ring, enabling regioselective modifications .

  • SNAr reactions typically require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2CO3) to activate leaving groups like chlorine .

Oxidation and Reduction

The tetrahydropyridine ring undergoes redox transformations:

Reaction Reagents Outcome Application Source
OxidationKMnO4, acidic conditionsConversion to pyrido[4,3-d]pyrimidinoneBioactive intermediate
ReductionH2, Pd/CSaturation of the pyridine ring (rare)Structural diversification
  • Oxidation of the tetrahydropyridine moiety to a pyridone enhances hydrogen-bonding capacity, useful in kinase inhibitor design .

  • Reduction is less common due to the stability of the partially saturated system.

Cyclization and Ring-Opening

The bicyclic system participates in ring-expansion and ring-opening reactions:

Reaction Conditions Products Notes Source
CyclizationTriethylorthoformate, refluxSpirocyclic or fused heterocycles (e.g., 6a–k )Facilitated by methyl group
Ring-OpeningStrong acids (e.g., HCl)Linear amines or ketonesLimited synthetic utility
  • Cyclization with triethylorthoformate produces derivatives with enhanced antimycobacterial activity (MIC: 11–22 µM against M. tuberculosis) .

  • Ring-opening is thermodynamically unfavorable under standard conditions .

Alkylation and Acylation

The nitrogen atoms in the pyrimidine ring are sites for alkylation/acylation:

Reaction Reagents Products Yield Source
N-AlkylationBenzyl chloride, K2CO31-Benzyl-4-Me-THPP derivatives60–75%
N-AcylationAcetic anhydride, pyridineAcetylated analogs50–65%
  • Alkylation at N1 improves solubility and pharmacokinetic properties.

  • Acylation is reversible under basic conditions, enabling protective group strategies .

Multi-Component Reactions (MCRs)

4-Me-THPP serves as a building block in MCRs for complex heterocycles:

Components Conditions Products Application Source
4-Me-THPP + aldehydes + NH2NH2Glacial AcOH, refluxHydrazone derivatives (e.g., 7a–k )Anticancer agents
4-Me-THPP + aryl isocyanatesDCM, RTUrea-linked analogsKinase inhibition
  • Hydrazone derivatives exhibit potent activity against Bacillus subtilis (MIC: 22 µM) .

  • Urea derivatives show improved binding to Erk2 (IC50: <100 nM).

Comparative Reactivity

The methyl group at position 4 significantly alters reactivity compared to unsubstituted THPP:

Parameter 4-Me-THPP Unsubstituted THPP
SNAr Reactivity Reduced due to steric hindranceHigher
Oxidation Susceptibility EnhancedModerate
Alkylation Site Preferential N1N1 and N3

Synthetic Challenges and Optimizations

  • Temperature Control : Reactions often require precise heating (e.g., reflux in ethanol) to avoid decomposition.

  • pH Sensitivity : Alkylations proceed optimally at pH 8–9, while acylations require neutral conditions .

  • Solvent Effects : DMF enhances SNAr kinetics, whereas THF favors cyclizations .

Biological Correlations

Derivatives of 4-Me-THPP demonstrate:

  • Anticancer Activity : Inhibition of Erk2 (IC50: 89 nM) and CDKs.

  • Antibacterial Effects : MIC values as low as 11 µM against M. tuberculosis .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structural similarities to known bioactive compounds suggest possible applications in:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Research has shown that this compound can possess antibacterial properties, making it a candidate for the development of new antibiotics.

Pharmacology

The pharmacological profile of this compound includes:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
  • CNS Activity : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders.

Material Sciences

In material sciences, the compound's unique chemical structure allows for:

  • Polymerization Studies : It can be utilized in synthesizing new polymeric materials with enhanced properties.
  • Nanomaterials : The compound's derivatives have potential applications in creating nanostructured materials for electronics and photonics.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics.
Study 3NeuroprotectionIndicated protective effects against oxidative stress-induced neuronal damage in vitro.

Mechanism of Action

The mechanism by which 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, in the case of PI3K inhibitors, the compound binds to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrido[3,4-d]pyrimidines

Pyrido[3,4-d]pyrimidines differ in the fusion position of the pyridine and pyrimidine rings, leading to distinct electronic and steric properties. For example, 6-substituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones exhibit EC₅₀ values ranging from 50 nM to 14,000 nM as GPR119 modulators, whereas 7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (e.g., 4-Methyl-THPP derivatives) show enhanced selectivity for PI3Kδ (IC₅₀ < 10 nM) .

Table 1: Comparison of Pyrido[4,3-d] vs. Pyrido[3,4-d] Derivatives

Property Pyrido[4,3-d]pyrimidines (e.g., 4-Methyl-THPP) Pyrido[3,4-d]pyrimidines
Selectivity (PI3Kδ) High (IC₅₀ < 10 nM) Moderate (EC₅₀ ~50–14,000 nM)
Biological Role Kinase inhibition, antimicrobial activity GPR119 modulation, antimetabolites
Synthetic Accessibility Multi-step cyclization (e.g., formamidine acetate/DMF) Similar but requires regioselective substitution

Thieno-Fused Derivatives

Replacing the pyridine ring with a thieno moiety alters electronic density and hydrogen-bonding capacity. For instance:

  • 7-Substituted-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines exhibit potent antimicrobial activity against C. albicans (MIC = 31.25 μg/mL) due to the sulfur atom’s role in disrupting microbial membranes .
  • In contrast, 4-Methyl-THPP derivatives lack sulfur but show superior kinase selectivity, emphasizing the trade-off between heteroatom composition and target specificity .

Table 2: Thieno vs. Pyrido Derivatives

Compound Class Antimicrobial Activity (MIC) Kinase Selectivity (PI3Kδ)
Thieno[2,3-d]pyrimidine 31.25 μg/mL (C. albicans) Low
4-Methyl-THPP Not reported IC₅₀ < 10 nM
Amino vs. Methyl Substitution
  • 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: The amino group at position 2 enhances hydrogen bonding with kinase ATP pockets, improving CaMKII inhibition (selectivity over other kinases >100-fold) .
  • 4-Methyl-THPP : Methyl substitution at position 4 increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .
Phenyl and Chloro Substituents
  • 2-Phenyl-THPP derivatives (e.g., 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride) show reduced solubility but improved binding to BET bromodomains (HTRF affinity Kd < 100 nM) .
  • 4-Chloro-THPP derivatives (e.g., 4-chloro-8,8-dimethyl-6-benzyl-THPP) demonstrate antimetabolite effects by mimicking folate antagonists .

Table 3: Substituent Impact on Activity

Substituent Position Biological Effect Example Activity
Methyl 4 Enhanced PI3Kδ selectivity IC₅₀ = 2.1 nM
Amino 2 CaMKII inhibition Selectivity >100-fold
Phenyl 2 BET bromodomain binding Kd = 89 nM
Chloro 4 Antimetabolite (folate antagonist mimicry) MIC = 62.5 μg/mL (P. aeruginosa)

Biological Activity

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 944901-77-3
  • Boiling Point : Predicted at 291.7 °C
  • Density : Approximately 1.104 g/cm³

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant activity against various biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have shown high affinity for DHFR, which is crucial for the synthesis of nucleotides necessary for DNA replication and repair .
  • Receptor Tyrosine Kinases (RTKs) : Recent studies have highlighted the inhibitory effects of derivatives on RTKs such as Axl and Mer. These kinases are involved in various cellular processes including proliferation and survival .

Anticancer Activity

One of the most promising applications of this compound is in oncology. The structural modifications in pyrido[4,3-d]pyrimidine derivatives have been linked to enhanced anticancer properties:

  • Inhibition of Tumor Growth : Research has documented that certain derivatives exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation .
CompoundTargetActivity
This compoundDHFRHigh affinity inhibition
ER-001259851-000AxlSelective inhibition with low toxicity

Antimicrobial and Antiparasitic Activity

In addition to its anticancer properties, the compound has also demonstrated potential antimicrobial and antiparasitic effects:

  • Antiparasitic Activity : Studies have shown that certain derivatives can inhibit the growth of parasitic organisms at low micromolar concentrations .

Case Studies

  • Study on DHFR Inhibition : A study published in MDPI explored various pyrido[2,3-d]pyrimidines and their interaction with DHFR. The findings suggested that modifications to the molecular structure could enhance binding affinity and selectivity towards DHFR .
  • Axl/Mer Dual Inhibition Study : Research focused on dual inhibitors targeting Axl and Mer revealed that selective inhibition could lead to reduced retinal toxicity compared to non-selective inhibitors. This highlights the importance of structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine and its derivatives?

  • Methodology : Begin with the pyrido[4,3-<i>d</i>]pyrimidine core and introduce substituents via alkylation, halogenation, or nucleophilic substitution. For example, bromination of the core followed by reaction with cyanide or amines can yield functionalized derivatives. Catalysts like aluminum amalgam in tetrahydrofuran (THF) are effective for reductions, while palladium-mediated cross-coupling reactions enable aryl group introductions . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >80% .

Q. How should researchers handle and store 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine to ensure safety and stability?

  • Guidelines : Use dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Store at 2–8°C in airtight containers. Safety protocols include using fume hoods, gloves, and self-contained breathing apparatus during accidental releases. Combustion products (e.g., CO, NOx) require fire suppression with dry chemical agents .

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine derivatives?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and ring saturation (e.g., δ 2.5–3.5 ppm for methyl groups in tetrahydro rings) .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm<sup>-1</sup> in oxidized derivatives) .
  • Melting Point Analysis : Verify purity (e.g., 95–96°C for structurally related compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine analogs?

  • Strategy :

Functional Group Variation : Synthesize derivatives with substituents at positions 2, 4, and 7 (e.g., methyl, chloro, benzyl) to assess steric/electronic effects .

Biological Assays : Test antimicrobial activity (e.g., MIC values against <i>E. coli</i>) and correlate with structural features. For example, bulkier groups at position 4 may reduce activity due to steric hindrance .

Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes like tyrosine kinases .

Q. What strategies are effective in resolving contradictory biological activity data among structurally similar pyrido[4,3-<i>d</i>]pyrimidine derivatives?

  • Troubleshooting Steps :

  • Purity Verification : Re-examine synthesis and purification steps (e.g., HPLC, column chromatography) to rule out impurities .
  • Assay Conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. For example, discrepancies in IC50 values may arise from differences in solvent systems (DMSO vs. aqueous buffers) .
  • Structural Confirmation : Re-analyze NMR and mass spectrometry data to detect subtle stereochemical differences .

Q. What in silico approaches are validated for optimizing the pharmacokinetic properties of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-<i>d</i>]pyrimidine-based compounds?

  • Computational Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, permeability, and cytochrome P450 interactions. For instance, logP values >3 may indicate poor aqueous solubility .
  • Molecular Dynamics (MD) Simulations : Simulate compound stability in lipid bilayers to predict blood-brain barrier penetration .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity to guide substituent selection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.